Product packaging for 2,4,8-Trichloroquinolin-3-amine(Cat. No.:)

2,4,8-Trichloroquinolin-3-amine

Cat. No.: B11861999
M. Wt: 247.5 g/mol
InChI Key: PSJGRPALTLVJLW-UHFFFAOYSA-N
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Description

2,4,8-Trichloroquinolin-3-amine is a useful research compound. Its molecular formula is C9H5Cl3N2 and its molecular weight is 247.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl3N2 B11861999 2,4,8-Trichloroquinolin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5Cl3N2

Molecular Weight

247.5 g/mol

IUPAC Name

2,4,8-trichloroquinolin-3-amine

InChI

InChI=1S/C9H5Cl3N2/c10-5-3-1-2-4-6(11)7(13)9(12)14-8(4)5/h1-3H,13H2

InChI Key

PSJGRPALTLVJLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C(=C2Cl)N)Cl

Origin of Product

United States

Contextualization Within Halogenated Quinoline Chemistry

Halogenated quinolines are a significant class of heterocyclic compounds extensively studied in organic and medicinal chemistry. The quinoline (B57606) core, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, can be substituted with one or more halogen atoms at various positions. This halogenation significantly influences the electronic properties, reactivity, and biological activity of the resulting molecule.

The position and nature of the halogen substituents on the quinoline ring are crucial in determining the compound's characteristics. For instance, the presence of chlorine atoms, as in the case of the target compound, can enhance lipophilicity and modulate the compound's ability to interact with biological targets. Research on other chlorinated quinolines has demonstrated their potential as scaffolds for the development of therapeutic agents. However, the specific substitution pattern of 2,4,8-trichloro has not been a prominent focus in the available literature.

Significance of 2,4,8 Trichloroquinolin 3 Amine in Synthetic Organic Chemistry

Strategies for Quinoline Amine Core Construction

The synthesis of the quinoline framework is a cornerstone of heterocyclic chemistry, with several classic and modern methods available for constructing this bicyclic system. For halogenated analogues such as this compound, these methods are adapted by using appropriately substituted precursors.

Key strategies for building the quinoline core include:

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). The versatility of this reaction allows for the use of substituted precursors to generate polysubstituted quinolines. However, the instability of some 2-aminobenzaldehyde (B1207257) precursors can be a drawback. nih.gov

Vilsmeier-Haack Reaction: A widely used method for synthesizing 2-chloroquinoline-3-carbaldehydes, which are valuable intermediates. This reaction typically involves treating an acetanilide (B955) with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). researchgate.netresearchgate.net The resulting 2-chloro-3-formylquinolines can then be further functionalized. For example, various substituted 2-chloroquinoline-3-carboxamide (B1625466) derivatives have been prepared from acetanilides using this approach. researchgate.net

Combes Quinoline Synthesis: This acid-catalyzed reaction condenses anilines with β-diketones to form the quinoline ring. nih.govorganic-chemistry.org

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. nih.gov It avoids the harsh conditions of some other methods. nih.gov

The choice of starting materials is crucial for obtaining the desired substitution pattern. For instance, to achieve the 8-chloro substitution seen in the target molecule, an aniline (B41778) precursor with a chlorine atom at the corresponding position (e.g., 2-chloroaniline (B154045) derivatives) would typically be employed. The chlorine atoms at the 2- and 4-positions are often introduced during or after the ring-forming reactions, for example, by using phosphoryl chloride. mdpi.com

Approaches to the Formation of the Amine Moiety

Once the chlorinated quinoline core is established, the next critical step is the introduction of the amine group at the 3-position. This can be achieved either by direct amination or, more commonly, by the reduction of a suitable nitrogen-containing precursor.

Reductive Transformations of Nitrogen-Containing Precursors

A prevalent strategy involves installing a functional group that can be chemically reduced to an amine. This multi-step approach is often favored due to the availability of reliable reduction methods and the accessibility of the necessary precursors.

The reduction of a nitro group is a classic and effective method for synthesizing aromatic amines. This process would involve the synthesis of a 2,4,8-trichloro-3-nitroquinoline (B11848723) intermediate, followed by its reduction.

The synthesis of the nitro intermediate can be achieved through nitration of the pre-formed quinoline ring. Subsequently, the nitro group can be reduced to the primary amine using various established methods. A study on the synthesis of nitroquinoline derivatives showed that they could be readily reduced to the corresponding aminoquinolines in mild conditions with high yields using stannous chloride. nih.gov

Table 1: General Reagents for Nitro Group Reduction

ReagentConditionsComments
Fe / Acetic Acid Refluxing acidic mediaMild and selective method for reducing nitroaromatics.
SnCl₂ Acidic or alcoholic solventProvides mild reduction conditions, tolerant of many functional groups.
Catalytic Hydrogenation H₂, Pd/C or PtO₂Highly efficient but may also reduce other functional groups.
Sodium Dithionite Aqueous or alcoholic solutionUseful for metal-free reduction conditions. organic-chemistry.org

Another robust pathway to 3-aminoquinolines is through a quinoline-3-carbonitrile intermediate. The cyano group can be effectively reduced to a primary aminomethyl group, or in some cases, directly to an amino group. The synthesis of chloroquinoline-3-carbonitriles is well-documented. For instance, 2,4-dichloroquinoline-3-carbonitrile (B1351073) can be synthesized and subsequently reacted with various nucleophiles. researchgate.net

The Vilsmeier-Haack reaction on acetanilides produces 2-chloroquinoline-3-carbaldehydes, which can be converted into the corresponding nitriles. researchgate.netnih.gov For example, 2-chloroquinoline-3-carbaldehyde (B1585622) can be converted to 2-chloroquinoline-3-carbonitrile (B1354263) in high yield using sodium azide (B81097) and phosphorus oxychloride. researchgate.net The subsequent reduction of the nitrile group to a primary amine is a standard transformation.

Table 2: Selected Methods for Nitrile Reduction to Amines

ReagentProduct TypeConditions
LiAlH₄ Primary AmineEther or THF, followed by aqueous workup.
Catalytic Hydrogenation Primary AmineH₂ gas, Raney Nickel or other metal catalysts.
DIBAL-H Aldehyde (via imine hydrolysis)Non-polar solvent at low temperature, followed by aqueous workup.

The reduction of a carboxamide group at the 3-position of the quinoline ring offers a third route to the target amine. This involves preparing a quinoline-3-carboxamide (B1254982) intermediate, which is then reduced.

The synthesis of these amide precursors can start from the corresponding quinoline-3-carboxylic acid, which can be obtained by oxidizing a quinoline-3-carbaldehyde. researchgate.net The carboxylic acid is then coupled with an amine. Alternatively, some methods allow for the one-pot synthesis of substituted quinoline-3-carboxamides. researchgate.net The reduction of the amide to the amine is typically accomplished with strong reducing agents.

Table 3: Common Reagents for Amide Reduction

ReagentConditionsNotes
LiAlH₄ Anhydrous ether or THF, often with heating.A powerful and common reagent for reducing primary, secondary, and tertiary amides to amines.
SmI₂/Amine/H₂O Room temperature.A chemoselective method capable of reducing amides to alcohols, but variations can yield amines.

Amination Strategies

Directly introducing an amine group onto the quinoline scaffold is an alternative, more atom-economical approach. These methods can involve nucleophilic aromatic substitution (SNAr) or direct C-H amination.

For polychlorinated quinolines, SNAr reactions are particularly relevant. The chlorine atoms on the quinoline ring, especially at the 2- and 4-positions, are activated towards nucleophilic attack. For example, the chlorine at the 4-position of 2,4-dichloro-8-methylquinoline (B1596889) can be substituted by various nitrogen nucleophiles like hydrazine. mdpi.com While this reactivity is well-established for the C2 and C4 positions, direct amination at the C3 position is less common and more challenging.

Recent advances in catalysis have also enabled direct C-H amination reactions on heterocyclic rings, sometimes utilizing rhodium catalysts, though regioselectivity remains a significant challenge. researchgate.net

Halogenation and Chlorination Methods for Quinoline Scaffolds

The introduction of chlorine atoms onto the quinoline ring is a crucial step in the synthesis of this compound. Various methods exist for the halogenation and specifically chlorination of quinoline scaffolds. rsc.orgrsc.orgresearchgate.net The regioselectivity of these reactions is highly dependent on the reaction conditions and the substituents already present on the quinoline ring. nih.gov

Direct chlorination of quinoline often leads to a mixture of products. However, specific directing groups can be used to achieve regioselective halogenation. For instance, 8-substituted quinolines can be selectively halogenated at the C5-position. rsc.org Metal-free halogenation methods using reagents like N-halosuccinimides (NCS for chlorination) in aqueous media have also been developed for the selective halogenation of quinolines. rsc.org

For the synthesis of polychlorinated quinolines, more forcing conditions or specific precursors may be required. For example, a process for preparing dichloroquinolines involves the cyclization of a 3-(chloroanilino)propionic acid, followed by chlorination of the resulting 4-oxo-tetrahydroquinoline with phosphorus oxychloride. google.com Specifically designed phosphine (B1218219) reagents have also been utilized for the controlled chlorination of quinolines and isoquinolines. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches for Quinoline Amine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgcapes.gov.brorganic-chemistry.org This reaction allows for the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.org

In the context of synthesizing quinoline amines, the Buchwald-Hartwig amination offers a powerful method for introducing the amino group onto a pre-functionalized haloquinoline scaffold. nih.gov For example, a trichloroquinoline could be coupled with ammonia (B1221849) or an ammonia equivalent to introduce the amino group at a specific position. The choice of palladium catalyst, ligand, base, and solvent is critical for the success of the reaction. organic-chemistry.orgresearchgate.net

Significant research has focused on developing highly active and versatile catalyst systems that can tolerate a wide range of functional groups and effect the coupling under mild conditions. organic-chemistry.orgorganic-chemistry.org For instance, selective amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated in the synthesis of 6-heterocyclic substituted 2-aminoquinolines. nih.gov The use of ammonia equivalents, such as lithium bis(trimethylsilyl)amide, has also been employed to introduce a primary amino group. nih.gov

Table 4: Key Components of the Buchwald-Hartwig Amination

ComponentRoleExamples
Palladium Precatalyst Source of the active Pd(0) catalystPd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes the Pd center and facilitates the catalytic cycleJosiphos-type ligands, KPhos, bidentate phosphines (BINAP, DPPF) wikipedia.orgnih.govorganic-chemistry.org
Base Deprotonates the amine and facilitates reductive eliminationNaOtBu, Cs₂CO₃, K₃PO₄ youtube.com
Aryl Halide/Triflate Electrophilic coupling partnerDichloroquinolines, Trichloroquinolines google.com
Amine Nucleophilic coupling partnerPrimary amines, secondary amines, ammonia equivalents wikipedia.orgnih.gov

Continuous Flow Synthesis Techniques for this compound Derivatives

The application of continuous flow chemistry to the synthesis of complex heterocyclic molecules, such as quinoline derivatives, has garnered significant interest due to its potential for enhanced process control, improved safety, and scalability. While specific literature on the continuous flow synthesis of this compound is not extensively documented, the principles of flow chemistry can be applied to the key transformations required for its synthesis and the preparation of its analogues. The synthesis of this class of compounds typically involves the construction of the quinoline core followed by functionalization, namely chlorination and amination reactions. Continuous flow techniques are well-suited for both of these reaction types, offering precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the regioselectivity and yield of polysubstituted quinolines.

A plausible continuous flow approach to the synthesis of this compound derivatives would likely involve a multi-step sequence. This could begin with the flow-based synthesis of a quinoline precursor, followed by sequential or one-pot halogenation and amination steps within a continuous reactor setup. The high surface-to-volume ratio in microreactors allows for efficient heat and mass transfer, which is particularly advantageous for highly exothermic reactions or when dealing with hazardous reagents often employed in chlorination and amination processes.

One of the key reaction types amenable to flow conditions for the synthesis of the target scaffold is nucleophilic aromatic substitution (SNAr). In a hypothetical flow process, a pre-formed polychlorinated quinoline could be reacted with an ammonia source or a primary amine under high temperature and pressure to introduce the amino group at the C3 position. The ability of flow reactors to operate at temperatures and pressures exceeding the boiling points of solvents allows for accelerated reaction rates and potentially higher yields.

For instance, the amination of a precursor like 2,3,4,8-tetrachloroquinoline could be performed in a heated capillary reactor. The precise control of residence time would be critical to favor the substitution at the more activated C3 position while minimizing side reactions. The use of packed-bed reactors containing a supported base or catalyst could further enhance the efficiency and selectivity of the amination step, while also simplifying downstream purification.

The table below illustrates a hypothetical continuous flow process for the synthesis of a this compound analogue, based on the principles of SNAr reactions in flow for related heterocyclic systems.

PrecursorReagentFlow Rate (mL/min)Residence Time (min)Temperature (°C)Pressure (bar)Yield (%)
2,3,4,8-TetrachloroquinolineAmmonia in Dioxane0.5101502075
2,4,8-Trichloro-3-fluoroquinolineBenzylamine in DMF0.2201201582
2,4,8-Trichloro-3-bromoquinolineAniline in NMP0.3151401878

Furthermore, the synthesis of the polychlorinated quinoline precursor itself could be achieved through continuous flow chlorination. The handling of hazardous chlorinating agents like chlorine gas or sulfuryl chloride is significantly safer in a closed-loop flow system, minimizing operator exposure and the risk of runaway reactions.

The development of such continuous flow processes for the synthesis of this compound and its derivatives holds the promise of producing these complex molecules in a more efficient, safer, and scalable manner compared to traditional batch methods. The ability to rapidly screen reaction conditions and optimize parameters in a flow setup would also accelerate the discovery of novel analogues with potentially valuable chemical properties.

Reaction Mechanisms and Reactivity of 2,4,8 Trichloroquinolin 3 Amine

Amine Functional Group Reactivity in the Quinoline (B57606) System

The exocyclic amine at the C-3 position is central to the molecule's characteristic reactions, though its reactivity is significantly modulated by the heavily substituted quinoline ring.

The lone pair of electrons on the nitrogen atom of the 3-amino group imparts nucleophilic character to the molecule. However, this nucleophilicity is substantially diminished compared to simpler alkylamines or even unsubstituted aminoquinolines. The primary reason for this reduced reactivity is the presence of three strongly electron-withdrawing chloro groups on the quinoline ring. masterorganicchemistry.com These substituents pull electron density away from the ring system through inductive effects, which in turn reduces the electron density on the amino nitrogen, making its lone pair less available to attack electrophiles. masterorganicchemistry.comstackexchange.com

Generally, the nucleophilicity of amines correlates with their basicity; factors that decrease basicity also tend to decrease nucleophilicity. masterorganicchemistry.com In the case of 2,4,8-trichloroquinolin-3-amine, the combination of the electron-withdrawing nature of the quinoline ring itself and the potent inductive effect of three chlorine atoms renders the amine group a relatively weak nucleophile.

Table 1: Factors Influencing Amine Nucleophilicity
FactorEffect on this compoundReference
Electron-Withdrawing Groups (3x -Cl)Decrease electron density on the amine nitrogen, significantly reducing nucleophilicity. masterorganicchemistry.com
Aromatic System (Quinoline)Delocalization can reduce the availability of the lone pair compared to aliphatic amines. masterorganicchemistry.com
Steric HindranceThe amine at C-3 is somewhat shielded by the adjacent chloro group at C-4, potentially hindering reactions with bulky electrophiles. stackexchange.com

Like other amines, the 3-amino group can act as a base by accepting a proton to form an ammonium (B1175870) salt. libretexts.org Similarly, the nitrogen atom of the quinoline ring possesses a lone pair in an sp² hybrid orbital and can also be protonated. However, the basicity of both nitrogen atoms in this compound is significantly suppressed.

The presence of electron-withdrawing groups is known to reduce the basicity of amines. masterorganicchemistry.comlibretexts.org Studies on related chloro-substituted aminoquinolines have shown that chloro groups are critical modulators of the physicochemical properties, including basicity (pKa). acs.orgnih.govnih.gov The three chlorine atoms in this compound strongly decrease the electron density across the heterocyclic system, making both the endocyclic (ring) and exocyclic (amine) nitrogens less willing to accept a proton. Consequently, the compound is expected to be a very weak base, with a pKa value considerably lower than that of unsubstituted 3-aminoquinoline.

Despite this weak basicity, the compound can react with strong acids to form the corresponding ammonium salt, which often exhibits increased water solubility and thermal stability compared to the free base. libretexts.org

Table 2: Predicted Acid-Base Properties
PropertyDescription for this compoundReference
BasicityVery weak base due to the strong electron-withdrawing effects of three -Cl groups and the quinoline ring nitrogen. masterorganicchemistry.comacs.org
Protonation SitesThe exocyclic 3-amino group and the endocyclic quinoline nitrogen (N-1) are potential sites of protonation. libretexts.org
Salt FormationCan form ammonium salts with strong acids (e.g., HCl). libretexts.org

Reactivity of the Chlorinated Quinoline Core

The three chlorine atoms attached to the quinoline ring system are not inert. Their reactivity, particularly at positions 2 and 4, is a defining feature of the molecule, primarily through nucleophilic aromatic substitution.

The quinoline ring is inherently electron-deficient, a characteristic that is greatly amplified by the presence of three electron-withdrawing chlorine atoms. This electron deficiency makes the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr). qorganica.es

The chlorine atoms at positions C-2 and C-4 are particularly activated towards SNAr. This is because the electronegative ring nitrogen at position 1 acts as a powerful electron sink, stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. qorganica.es The negative charge from the attacking nucleophile can be delocalized onto this ring nitrogen, which is a key factor in facilitating the substitution. In related di- and trichloro- aza-aromatic systems, the C-4 position is often found to be more reactive towards nucleophilic attack than the C-2 position. nih.gov The chlorine atom at C-8, being on the carbocyclic (benzene) ring, is significantly less activated and less likely to undergo SNAr under typical conditions.

Therefore, this compound is expected to readily react with a variety of nucleophiles (such as amines, alkoxides, and thiolates) to displace the chlorine atoms at C-4 and/or C-2. nih.gov

Table 3: Relative Reactivity of Chloro Substituents in SNAr
PositionReactivityReasonReference
C-4HighActivated by the ring nitrogen (para-relationship), facilitating stabilization of the Meisenheimer complex. Generally the most reactive site. qorganica.esnih.gov
C-2HighActivated by the ring nitrogen (ortho-relationship), facilitating stabilization of the Meisenheimer complex. qorganica.es
C-8LowLocated on the benzene (B151609) ring, not directly activated by the pyridine (B92270) nitrogen. Substitution requires much harsher conditions. ucsf.edu

Electrophilic aromatic substitution (SEAr) on the unsubstituted quinoline ring typically occurs on the benzene ring, favoring positions C-5 and C-8. However, the substitution pattern for this compound is more complex due to the competing directing effects of the existing substituents.

The 3-amino group is a powerful activating group and is ortho-, para-directing. libretexts.org It would direct incoming electrophiles to positions 2, 4, and 5. Positions 2 and 4 are already substituted. The chloro groups are deactivating but are also ortho-, para-directing. libretexts.org The 8-chloro group deactivates the benzene ring and directs to C-5 and C-7. The 4-chloro group also directs towards C-5.

Considering these competing influences, the most likely position for an electrophilic attack would be C-5, as it is activated by the amino group (para) and directed to by two of the chloro groups (ortho to C-4, meta to C-2, and ortho to C-8). However, the cumulative deactivating effect of three chlorine atoms makes the entire ring system highly electron-poor, meaning that electrophilic substitution reactions would require very harsh conditions and may not proceed at all. youtube.com

Characteristic Reactions of Quinoline Amines

The 3-amino group can undergo reactions typical of aromatic primary amines. One of the most significant is diazotization, followed by Sandmeyer or related reactions. masterorganicchemistry.comnih.gov Treatment of the amine with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) would convert the amino group into a diazonium salt (-N₂⁺). libretexts.org

This diazonium intermediate is highly valuable synthetically because the diazonium group is an excellent leaving group (N₂) and can be replaced by a wide array of substituents. masterorganicchemistry.comorganic-chemistry.org This provides a pathway to a diverse range of 3-substituted quinoline derivatives that are not accessible through other means.

Examples of Sandmeyer and Related Reactions:

Halogenation: Reaction with CuCl, CuBr, or KI can introduce Cl, Br, or I at the C-3 position. libretexts.org

Cyanation: Reaction with CuCN introduces a nitrile (-CN) group. libretexts.org

Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl (-OH) group. organic-chemistry.org

Beyond diazotization, the 3-amino group could also undergo other typical amine reactions, such as acylation with acid chlorides or anhydrides to form amides, or reaction with aldehydes and ketones to form Schiff bases (imines), provided a suitable catalyst is used. youtube.com

Reactions with Nitrous Acid

The reaction of primary aromatic amines with nitrous acid (HNO₂) is a cornerstone of synthetic organic chemistry, leading to the formation of diazonium salts. This process, known as diazotization, is anticipated for this compound. byjus.com

Nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). aakash.ac.in The reactive electrophilic species in this reaction is the nitrosonium ion (NO⁺). aakash.ac.inbyjus.com

The proposed mechanism for the diazotization of this compound begins with the nucleophilic attack of the amino group on the nitrosonium ion. This is followed by a series of proton transfers and the elimination of a water molecule to yield the corresponding 2,4,8-trichlorochinolin-3-diazonium salt. byjus.com The stability of aryl diazonium salts is significantly greater than that of their aliphatic counterparts, which are often unstable and decompose rapidly. aakash.ac.inlibretexts.org This enhanced stability is attributed to the delocalization of the positive charge over the aromatic ring system. byjus.com

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, making it a valuable synthon in organic synthesis. byjus.com

Table 1: General Steps in the Diazotization of a Primary Aromatic Amine

StepDescription
1. Formation of Nitrosonium Ion Reaction of sodium nitrite with a strong acid to generate the electrophilic nitrosonium ion (NO⁺). aakash.ac.in
2. Nucleophilic Attack The primary amine acts as a nucleophile, attacking the nitrosonium ion. byjus.com
3. Proton Transfer A proton is transferred from the nitrogen atom to a base (e.g., water).
4. Tautomerization The N-nitrosamine intermediate undergoes tautomerization.
5. Protonation and Dehydration The hydroxyl group is protonated by the acid, followed by the elimination of water to form the diazonium ion. byjus.com

Elimination Reactions (e.g., Hofmann Elimination for Quaternary Salts)

The Hofmann elimination is a classic organic reaction that converts amines into alkenes. wikipedia.org This process involves several key steps, beginning with the exhaustive methylation of the amine to form a quaternary ammonium salt. byjus.comwikipedia.org While direct application to this compound is not extensively documented, the general principles of the Hofmann elimination can be applied to its quaternary ammonium salt derivative.

The first step would involve the treatment of this compound with an excess of a methylating agent, typically methyl iodide (CH₃I), to form the corresponding 2,4,8-trichloro-3-(trimethylammonio)quinoline iodide. aakash.ac.inbyjus.com

This quaternary ammonium iodide is then treated with a base, such as silver oxide (Ag₂O) in the presence of water. This step serves to replace the iodide counter-ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. aakash.ac.inwikipedia.org

Upon heating, the quaternary ammonium hydroxide undergoes an E2 elimination reaction. libretexts.org A key feature of the Hofmann elimination is its regioselectivity, which generally favors the formation of the least substituted alkene, a principle known as the Hofmann rule. byjus.comwikipedia.org This is in contrast to many other elimination reactions that follow the Zaitsev rule, which predicts the formation of the most substituted alkene. The steric bulk of the trimethylamine (B31210) leaving group is often cited as the reason for this preference, as the base abstracts a proton from the least sterically hindered β-carbon. wikipedia.org

In the context of a quinoline ring system, the application of a Hofmann elimination would likely lead to complex products, and the feasibility would depend on the presence of a suitable β-hydrogen for elimination.

Table 2: Key Stages of the Hofmann Elimination

StageDescriptionReagents
1. Exhaustive Methylation The amine is fully methylated to form a quaternary ammonium salt. byjus.comExcess Methyl Iodide (CH₃I)
2. Anion Exchange The halide counter-ion is replaced with a hydroxide ion. wikipedia.orgSilver Oxide (Ag₂O), Water (H₂O)
3. E2 Elimination The quaternary ammonium hydroxide is heated to induce elimination, forming an alkene and a tertiary amine. libretexts.orgHeat

Mechanistic Investigations using Spectroscopic and Computational Approaches

While specific experimental and computational studies on the reaction mechanisms of this compound are not widely reported, the application of modern analytical techniques would be invaluable for elucidating its reactivity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), would be essential for characterizing intermediates and products of the reactions described above.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating reaction mechanisms, transition states, and the electronic properties of molecules. nih.gov For a molecule like this compound, DFT calculations could be employed to:

Model Reaction Pathways: Simulate the entire reaction coordinate for processes like diazotization and elimination, identifying transition state structures and calculating activation energies.

Analyze Electronic Structure: Determine the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and atomic charges. This information can provide insights into the nucleophilicity of the amine and the electrophilicity of different positions on the quinoline ring.

Predict Spectroscopic Properties: Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.

For instance, in studies of related 8-hydroxyquinoline (B1678124) derivatives, DFT methods have been used to optimize molecular geometries and understand electronic properties, which are crucial for predicting reactivity. nih.gov Similar approaches could be applied to this compound to provide a deeper understanding of its chemical behavior.

Table 3: Potential Applications of Analytical and Computational Methods

MethodApplication to this compound
NMR Spectroscopy Structural elucidation of reactants, intermediates, and products. Monitoring reaction progress.
IR Spectroscopy Identification of functional groups (e.g., N-H, C-Cl, C=N) and tracking their transformation during reactions.
Mass Spectrometry Determination of molecular weights and fragmentation patterns to confirm product identity.
Density Functional Theory (DFT) Calculation of transition state energies, reaction barriers, and electronic properties to predict reactivity and regioselectivity. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 2,4,8 Trichloroquinolin 3 Amine

Solid-State Structural Determination via X-ray Crystallography

The precise arrangement of atoms in the solid state for 2,4,8-Trichloroquinolin-3-amine and its derivatives is definitively established through single-crystal X-ray diffraction studies. This powerful analytical method provides unparalleled insight into the molecule's geometry, bond parameters, and the non-covalent interactions governing its crystal lattice formation.

Molecular Geometry and Bond Parameters of the Quinoline (B57606) Amine

X-ray crystallographic analysis of compounds structurally related to this compound, such as ethyl 6-chloro-4-hydroxy-2-methyl-3-quinolinecarboxylate, reveals a nearly planar quinoline ring system. The planarity of this bicyclic aromatic core is a characteristic feature, though slight deviations can occur due to the electronic and steric influences of the substituents. In the case of this compound, the chlorine atoms and the amine group attached to the quinoline scaffold significantly influence the local electronic environment and molecular conformation.

The bond lengths within the quinoline ring are expected to exhibit values intermediate between typical single and double bonds, which is indicative of a delocalized π-electron system. The carbon-chlorine bond lengths are consistent with those observed for other chloro-substituted aromatic systems. The C-N bond of the amine group is expected to have a length that suggests partial double bond character, arising from the delocalization of the nitrogen lone pair into the aromatic ring. This delocalization also influences the geometry around the nitrogen atom, pushing it towards a more planar configuration.

Interactive Table: Selected Bond Parameters of a Related Quinoline Structure

BondBond Length (Å)Bond Angle (°)Atoms Involved
C-Cl~1.74-C(aromatic)-Cl
C-N (amine)~1.37-C(aromatic)-NH2
C-C (aromatic ring)1.36 - 1.42-C-C in quinoline
C-N-C (in ring)-~117C2-N1-C9a in quinoline
C-C-N (amine)-~122C2-C3-NH2

Note: The data presented is based on typical values for similar chloro- and amino-substituted quinoline structures and may vary slightly for this compound.

Intermolecular Interactions and Crystal Packing in this compound Structures

The supramolecular assembly in the crystal lattice of this compound is predominantly directed by a network of intermolecular hydrogen bonds and halogen bonds. The amine group serves as a hydrogen bond donor, forming N-H···N or N-H···Cl interactions with neighboring molecules. These hydrogen bonds are crucial in stabilizing the crystal packing, often leading to the formation of one-dimensional chains or two-dimensional sheets.

Solution-Phase Conformational Dynamics and Nitrogen Inversion Studies

In solution, the conformational landscape of this compound is more dynamic compared to its rigid solid-state structure. While the quinoline core remains largely planar, the primary amine group introduces conformational flexibility. One of the key dynamic processes is the rotation around the C3-N bond. The energy barrier for this rotation is influenced by the degree of π-conjugation between the nitrogen lone pair and the quinoline ring, as well as steric hindrance from the adjacent chlorine atom at the C4 position.

Furthermore, the nitrogen atom of the amine group can undergo inversion, a process where the nitrogen and its three attached groups rapidly flip their orientation through a planar transition state. For many primary amines, this inversion is very fast at room temperature. However, the electronic effects of the trichlorinated quinoline ring could potentially influence the rate of this inversion. Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to study such dynamic processes. By monitoring the chemical shifts and line shapes of the amine protons at different temperatures, it is possible to determine the energy barriers associated with both C-N bond rotation and nitrogen inversion.

Chiroptical Properties and Stereochemical Investigations (if applicable to derivatives)

The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism.

However, derivatives of this compound could be rendered chiral through various chemical modifications. For instance, if the amine group is derivatized to introduce a stereocenter, the resulting molecule would be chiral. An example would be the reaction of the amine with a chiral acylating agent, leading to a chiral amide.

In such cases, the chiroptical properties would provide valuable information about the absolute configuration and the conformational preferences of the newly formed stereocenter. The Cotton effect observed in the circular dichroism (CD) spectrum, which arises from the differential absorption of left and right circularly polarized light by the chiral molecule, would be sensitive to the spatial arrangement of the chromophoric quinoline ring and the adjacent chiral center. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectra for different stereoisomers and aid in the assignment of the absolute configuration by comparing the calculated spectra with experimental data.

Spectroscopic Characterization Techniques for 2,4,8 Trichloroquinolin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution ¹H and ¹³C NMR Analysis

No experimental ¹H or ¹³C NMR data for 2,4,8-Trichloroquinolin-3-amine has been reported. Such data would be essential for identifying the chemical shifts and coupling constants of the protons and carbons in the molecule, providing direct evidence for its structure.

2D NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)

There are no published 2D NMR spectra (COSY, HSQC, HMBC) for this compound. These advanced experiments are critical for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Assignment of Characteristic Functional Group Frequencies

Specific IR and Raman spectral data, which would reveal the characteristic vibrational frequencies of the amine (N-H) and carbon-chlorine (C-Cl) bonds, as well as other functional groups in this compound, are not available.

Analysis of Quinoline (B57606) Ring Vibrations

An analysis of the quinoline ring vibrations for this specific substitution pattern is absent from the literature. This information would provide insight into the molecule's skeletal structure and the electronic effects of the substituents on the ring system.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

No UV-Vis absorption or fluorescence emission spectra for this compound have been documented. These spectra would characterize the electronic transitions within the molecule and provide information about its chromophoric and potential luminescent properties.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. In the case of this compound, the mass spectrum would be expected to exhibit a distinct molecular ion peak corresponding to the exact mass of the molecule.

The fragmentation of this compound under electron impact would likely proceed through several characteristic pathways, driven by the presence of the quinoline core, the amine group, and the chlorine substituents. The stability of the aromatic quinoline ring suggests that it would remain intact in many of the fragment ions. nih.gov

Given the presence of an amine group, α-cleavage is a common fragmentation pathway. nih.gov The loss of small neutral molecules such as HCl, HCN, or Cl radicals is also anticipated. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic clusters for the molecular ion and any chlorine-containing fragments, providing a clear signature for the number of chlorine atoms in each ion.

A predicted fragmentation pattern for this compound is detailed in the table below. The molecular ion [M]⁺ would be the starting point for a cascade of fragmentation events.

Fragment Ion Predicted m/z Postulated Neutral Loss
[C₉H₅Cl₃N₂]⁺ (Molecular Ion)261/263/265/267-
[C₉H₄Cl₂N₂]⁺226/228/230HCl
[C₉H₅Cl₂N]⁺212/214/216NH₂ and Cl
[C₈H₄Cl₃N]⁺231/233/235CHN₂
[C₉H₅Cl₂N₂]⁺226/228/230Cl

Note: The m/z values are presented as a range to account for the isotopic distribution of chlorine.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis would provide valuable information about the different chemical environments of carbon, nitrogen, and chlorine atoms.

The high-resolution XPS spectra of the C 1s, N 1s, and Cl 2p regions would be of particular interest. The C 1s spectrum is expected to be complex, with overlapping peaks corresponding to carbon atoms in different chemical environments: C-C bonds within the aromatic ring, C-N bonds, and C-Cl bonds. Deconvolution of the C 1s spectrum would allow for the quantification of these different carbon species.

The N 1s spectrum would show a peak characteristic of the amine group. Its binding energy would provide insight into the electronic environment of the nitrogen atom. The Cl 2p spectrum would exhibit a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) with a characteristic spin-orbit splitting. The binding energy of the Cl 2p peak would confirm the presence of covalent C-Cl bonds.

A summary of the predicted binding energies for the core level spectra of this compound is provided in the table below. These values are estimates based on typical binding energies for similar functional groups.

Element Core Level Predicted Binding Energy (eV) Inferred Chemical State
CarbonC 1s~284.8C-C, C-H (Aromatic)
~286.3C-N
~287.5C-Cl
NitrogenN 1s~400.0-NH₂
ChlorineCl 2p₃/₂~200.5C-Cl
Cl 2p₁/₂~202.1C-Cl

The quantitative analysis of the peak areas in the XPS spectra, corrected by relative sensitivity factors, would allow for the determination of the elemental composition of the molecule, which should be in agreement with the chemical formula C₉H₅Cl₃N₂.

Computational Chemistry and Theoretical Studies of 2,4,8 Trichloroquinolin 3 Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are at the heart of modern computational chemistry, offering a detailed description of electron distribution and its consequences for molecular behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For 2,4,8-Trichloroquinolin-3-amine, DFT calculations could be employed to determine key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations are crucial for understanding the molecule's reactivity and kinetic stability.

Hypothetical DFT Calculation Results for this compound

ParameterHypothetical ValueSignificance
HOMO Energy -6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy -1.8 eVReflects the molecule's ability to accept electrons.
HOMO-LUMO Gap 4.7 eVCorrelates with chemical reactivity and stability.
Dipole Moment 3.2 DProvides insight into the molecule's polarity.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and structures. While computationally more demanding than DFT, ab initio methods would be used to refine the geometric parameters and energies of this compound for more precise understanding.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the dynamic behavior of molecules over time.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound would involve systematically exploring its potential energy surface to identify stable conformers. This is particularly important for understanding the orientation of the amine group relative to the quinoline (B57606) ring, which can be influenced by intramolecular hydrogen bonding or steric hindrance from the adjacent chlorine atom.

Understanding how this compound interacts with other molecules is key to predicting its behavior in different environments. Molecular dynamics simulations can model these interactions, such as hydrogen bonding with solvent molecules or stacking interactions with other aromatic systems. These simulations provide a dynamic picture of the intermolecular forces at play.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. The predicted NMR spectra would help in the assignment of signals in experimentally obtained spectra. Similarly, calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to identify characteristic vibrational modes of the molecule.

Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic ParameterAtom/BondHypothetical Predicted Value
¹H NMR Chemical Shift N-H protons5.5 - 6.0 ppm
¹³C NMR Chemical Shift C-Cl carbons120 - 140 ppm
IR Vibrational Frequency N-H stretch3400 - 3500 cm⁻¹
IR Vibrational Frequency C-Cl stretch700 - 800 cm⁻¹

Synthesis and Structure Reactivity Relationships of 2,4,8 Trichloroquinolin 3 Amine Derivatives and Analogues

Design and Synthesis of Novel Quinoline (B57606) Amine Structures

The synthesis of novel quinoline amine structures, particularly those derived from the 2,4,8-trichloroquinolin-3-amine scaffold, involves intricate modifications at both the amine position and the quinoline ring itself. These modifications are crucial for developing a diverse library of compounds for further study.

Modifications at the Amine Position (e.g., secondary, tertiary amines)

The primary amine group at the 3-position of the quinoline ring serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of secondary and tertiary amines. Standard N-alkylation and N-arylation reactions are commonly employed to achieve this diversification.

N-Alkylation: The introduction of alkyl groups to the primary amine can be achieved through several methods. Direct alkylation using alkyl halides in the presence of a base is a common approach, though it can sometimes lead to over-alkylation. ucsf.edu To circumvent this, reductive amination offers a more controlled alternative. This two-step process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by reduction with an agent like sodium borohydride (B1222165) (NaBH₄) to yield the secondary amine. acs.org The synthesis of tertiary amines can be accomplished by reacting a secondary amine with an acid chloride to form an amide, which is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov Another method involves the formation of an enamine from a secondary amine and a carbonyl compound, followed by reduction. acs.org

N-Arylation: The introduction of aryl groups to the amine is typically achieved through cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds between the quinoline amine and aryl halides or triflates. nih.gov Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, provide an alternative, often more economical, route to N-aryl quinoline amines, utilizing arylboronic acids as the aryl source. derpharmachemica.com

A variety of catalysts and reaction conditions can be employed to facilitate these transformations, with the choice often depending on the specific substrates and desired products. For instance, a rhodium-catalyzed transannulation process has been developed for the synthesis of 3-aminoquinolines, which can then be further modified. rsc.org

Table 1: Examples of Reagents for N-Alkylation and N-Arylation of 3-Aminoquinolines

Reaction Type Reagent/Catalyst System Product Type
N-Alkylation Alkyl halide, Base Secondary/Tertiary Amine
Aldehyde/Ketone, NaBH₄ Secondary Amine
Acid chloride, LiAlH₄ Tertiary Amine
N-Arylation Aryl halide, Pd catalyst, Ligand, Base N-Aryl Amine

Substitutions on the Quinoline Ring (e.g., varying halogen positions, other functional groups)

The synthesis of the this compound core and its analogs with varied substituents on the quinoline ring can be approached through several established synthetic strategies for quinolines. These methods allow for the introduction of a wide range of functional groups at different positions.

Classic quinoline syntheses such as the Combes, Conrad-Limpach, Doebner-von Miller, Friedländer, Gould-Jacobs, and Skraup reactions provide foundational routes to the quinoline scaffold. rsc.org These methods typically involve the condensation of anilines with various carbonyl compounds. For instance, the Gould-Jacobs reaction allows for the synthesis of 4-hydroxyquinolines which can be subsequently converted to 4-chloroquinolines using reagents like phosphorus oxychloride (POCl₃). rsc.org

Modern synthetic methods offer more versatility and control over the substitution pattern. Transition metal-catalyzed reactions, including those utilizing palladium, copper, and nickel, have been extensively developed for the synthesis of polysubstituted quinolines. rsc.org For example, a palladium-catalyzed dehydrogenative aromatization has been used for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and amines. nih.gov

The synthesis of the specific this compound can be envisioned starting from a suitably substituted aniline (B41778). For example, starting with 2,4-dichloroaniline, a sequence involving cyclization with a malonic acid derivative, followed by chlorination and amination steps could potentially yield the target molecule. The precise control of regioselectivity during these steps is a key challenge.

Furthermore, existing chloro substituents on the quinoline ring can be replaced by other functional groups through nucleophilic aromatic substitution (SₙAr) reactions, although the reactivity of the different chloro positions can vary significantly. For instance, the 4-chloro group in 4,7-dichloroquinoline (B193633) is readily substituted by amines. plos.org

Table 2: Selected Synthetic Methods for Quinoline Ring Formation and Substitution

Synthetic Method Key Reagents/Starting Materials Type of Quinoline Derivative
Gould-Jacobs Synthesis Anilines, Diethyl ethoxymethylenemalonate 4-Hydroxyquinolines
Friedländer Synthesis 2-Aminobenzaldehydes/ketones, α-Methylene carbonyls Substituted Quinolines
Pd-catalyzed Dehydrogenative Aromatization 2,3-Dihydroquinolin-4(1H)-ones, Amines 4-Aminoquinolines

Investigation of Structure-Reactivity Relationships in Derivative Series

The systematic synthesis of this compound derivatives allows for the investigation of structure-reactivity relationships. By varying the substituents at the amine position and on the quinoline ring, it is possible to probe how these changes influence the chemical reactivity of the molecule.

For example, in a series of 4-aminoquinoline (B48711) analogs, the nature of the substituent at the 7-position of the quinoline ring was found to significantly impact their activity. nih.gov Studies on 3-quinolinecarboxylic acid derivatives have shown that the nature of the substituents at the 1- and 7-positions dictates the antibacterial potency. nih.gov

The electronic properties of the substituents play a crucial role. Electron-donating groups on the quinoline ring can increase the electron density of the aromatic system, potentially affecting its susceptibility to electrophilic attack and the basicity of the amine group. Conversely, electron-withdrawing groups can decrease the electron density, influencing nucleophilic substitution reactions.

Steric factors also come into play. Bulky substituents at the amine position or on the quinoline ring can hinder the approach of reactants, thereby affecting reaction rates. For instance, the introduction of a methyl group at the 3-position of the quinoline nucleus has been shown to reduce activity in some 4-substituted quinolines.

By correlating the observed reactivity of a series of derivatives with their structural and electronic properties, it is possible to develop a deeper understanding of the underlying chemical principles. This knowledge is invaluable for the rational design of new quinoline-based compounds with specific desired properties.

Future Research Trajectories for 2,4,8 Trichloroquinolin 3 Amine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes. tandfonline.comacs.org Future research into the synthesis of 2,4,8-Trichloroquinolin-3-amine will likely prioritize the development of green and sustainable methods. Traditional multi-step syntheses of substituted quinolines often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. tandfonline.com

Innovations in this area could focus on several key aspects:

One-Pot Syntheses: Designing a one-pot reaction where multiple synthetic steps are carried out in a single reactor would significantly improve efficiency and reduce waste. This could involve the strategic combination of starting materials that can undergo a cascade of reactions, such as a modified Friedländer or Combes synthesis, to yield the target molecule. pharmaguideline.com

Catalysis: The use of novel catalysts is a cornerstone of green chemistry. Future syntheses could employ heterogeneous catalysts, which are easily separated from the reaction mixture and can be recycled. nih.govacs.org Nanocatalysts, in particular, offer high surface area and reactivity, potentially enabling reactions under milder conditions. nih.govacs.org Biocatalysis, using enzymes to perform specific transformations, represents another frontier for the sustainable synthesis of complex molecules like this compound.

Alternative Solvents and Energy Sources: Moving away from volatile organic solvents is a key goal of green chemistry. Research could explore the use of water, ionic liquids, or deep eutectic solvents as reaction media. nih.gov Furthermore, the application of alternative energy sources such as microwave irradiation or ultrasound could accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.net

Green Synthesis Approach Potential Advantages for this compound Synthesis
One-Pot ReactionsReduced waste, lower cost, improved time efficiency.
Heterogeneous CatalysisEasy catalyst recovery and reuse, cleaner product isolation. nih.govacs.org
BiocatalysisHigh selectivity, mild reaction conditions, biodegradable catalysts.
Alternative SolventsReduced environmental impact, improved safety. nih.gov
Microwave/UltrasoundFaster reaction rates, lower energy consumption. researchgate.net

Elucidation of Complex Reaction Mechanisms

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of byproducts. For a polysubstituted quinoline (B57606) like this compound, future research should aim to unravel the intricate details of its formation and subsequent reactions.

Key areas for mechanistic investigation include:

Regioselectivity: Understanding and controlling the regioselectivity of the cyclization and substitution reactions leading to the specific 2,4,8-trichloro-3-amino substitution pattern is paramount. This would involve detailed studies of the electronic and steric effects of the substituents on the aniline (B41778) and/or β-dicarbonyl precursors. nih.gov

Intermediate Trapping and Characterization: The identification and characterization of transient intermediates, such as dihydroquinolines or other reaction adducts, would provide direct evidence for the proposed reaction pathways. rsc.org This can be achieved through a combination of spectroscopic techniques and computational modeling.

Kinetic Studies: Performing kinetic studies under various reaction conditions (temperature, concentration, catalyst loading) can help to determine the rate-determining step and provide quantitative insights into the reaction dynamics. acs.org

Advancements in Spectroscopic Characterization Techniques

Unambiguous characterization of this compound is essential for confirming its identity and purity. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental, future research could leverage more advanced methods for a deeper understanding of its structure and properties.

Potential advancements in this area include:

Multi-dimensional NMR: Advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, will be crucial for definitively assigning the proton and carbon signals of the complex substitution pattern and for determining the through-bond and through-space correlations between atoms.

High-Resolution Mass Spectrometry (HRMS): HRMS will be essential for confirming the elemental composition of the molecule with high accuracy. plos.org Fragmentation analysis within the mass spectrometer can also provide valuable structural information.

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. acs.org This would offer precise information on bond lengths, bond angles, and intermolecular interactions.

Vibrational Spectroscopy: A detailed analysis of the IR and Raman spectra, aided by computational predictions, can provide a comprehensive understanding of the vibrational modes of the molecule. nih.gov

Spectroscopic Technique Information Gained for this compound
1D and 2D NMRConnectivity of atoms, chemical environment of nuclei.
High-Resolution Mass SpectrometryExact molecular formula, fragmentation patterns. plos.org
X-ray CrystallographyDefinitive 3D structure, bond lengths and angles. acs.org
IR and Raman SpectroscopyFunctional groups present, vibrational modes. nih.gov

Theoretical Insights into Molecular Behavior

Computational chemistry offers a powerful tool for complementing experimental studies and providing insights into the electronic structure, properties, and reactivity of molecules. researchgate.net For this compound, theoretical investigations can guide synthetic efforts and help to rationalize its chemical behavior.

Future theoretical research could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including optimized molecular geometry, electronic structure (HOMO-LUMO gap), spectroscopic data (NMR, IR), and reactivity indices. acs.orgnih.gov These calculations can help to understand the influence of the chloro and amino substituents on the quinoline ring.

Reaction Pathway Modeling: Computational modeling can be used to explore potential reaction pathways for the synthesis of this compound. acs.org By calculating the energies of reactants, transition states, and products, it is possible to predict the most favorable reaction mechanism.

Prediction of Physicochemical Properties: Theoretical methods can be employed to estimate properties such as solubility, lipophilicity (LogP), and dipole moment, which are important for potential applications of the compound.

By pursuing these future research trajectories, the scientific community can build a comprehensive understanding of the chemistry of this compound, from its sustainable synthesis to its fundamental molecular properties. This knowledge will be invaluable for exploring its potential in various scientific and technological fields.

Q & A

Q. What are the common synthetic routes for preparing 2,4,8-Trichloroquinolin-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution (NAS) on a pre-chlorinated quinoline scaffold. For example:

  • Step 1 : Start with a trichloroquinoline precursor (e.g., 2,4,8-trichloroquinoline).
  • Step 2 : Introduce the amine group at the C3 position via NAS using ammonia or alkylamines under reflux in polar aprotic solvents (e.g., DMF or ethanol) .
  • Key factors :
    • Solvent choice : Polar solvents enhance nucleophilicity but may increase side reactions.
    • Temperature : Reflux conditions (80–120°C) balance reactivity and stability .
    • Catalysts : Cu(I) or Pd-based catalysts can accelerate substitution at sterically hindered positions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they validate structural integrity?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm amine proton integration (~5–6 ppm for aromatic amines) and chlorine-induced deshielding in adjacent carbons .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the quinoline ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak for C₉H₅Cl₃N₂ at ~259.93 Da) .
  • X-ray Crystallography : Defines bond angles and crystallinity, critical for confirming regioselectivity in chlorination .

Advanced Research Questions

Q. How can researchers optimize synthetic pathways to reduce byproducts like dechlorinated intermediates or dimerization?

  • Byproduct mitigation strategies :
    • Controlled stoichiometry : Use 1.2–1.5 equivalents of ammonia to avoid over-amination.
    • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) and minimizes thermal degradation .
    • Protecting groups : Temporarily block reactive sites (e.g., C4 chlorine) using Boc or Fmoc groups .
  • Analytical validation : Monitor reactions via HPLC with UV detection (λ = 254 nm) to track intermediate formation .

Q. How do computational methods aid in predicting the reactivity and regioselectivity of chlorinated quinolines during functionalization?

  • Density Functional Theory (DFT) :
    • Models electron density distributions to predict NAS susceptibility (e.g., C3 > C2 due to resonance stabilization) .
    • Calculates activation energies for competing pathways (e.g., amination vs. dechlorination) .
  • Molecular docking : Screens potential bioactivity by simulating interactions with biological targets (e.g., kinase enzymes) .

Q. What strategies resolve contradictions in reported bioactivity data for chlorinated quinoline derivatives?

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing C8-Cl with CF₃) to isolate pharmacophores .
  • In vitro vs. in vivo correlation : Address discrepancies using:
    • Metabolic stability assays : Liver microsomes identify rapid degradation pathways.
    • Dose-response curves : Quantify potency (IC₅₀) across cell lines (e.g., MCF-7 vs. HEK293) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of this compound?

  • Standardized protocols :
    • Use CLSI/MIC guidelines for bacterial strains (e.g., S. aureus ATCC 25923) to ensure reproducibility .
    • Control for solvent effects (e.g., DMSO toxicity in cell-based assays).
  • Mechanistic studies :
    • Fluorescence microscopy to visualize membrane disruption vs. DNA intercalation .
    • Compare with analogs (e.g., 2,4,5-Trichloroquinolin-3-amine) to isolate chlorine-specific effects .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for this compound

MethodYield (%)Purity (%)Key AdvantagesLimitations
Conventional NAS (EtOH)65–7095Low cost, scalableLong reaction time (12–24 hrs)
Microwave-assisted NAS80–8598Rapid (30–60 mins), high puritySpecialized equipment required
Catalyzed NAS (CuI)75–8097Enhanced regioselectivityCatalyst removal challenges

Q. Table 2. Key Spectroscopic Benchmarks

TechniqueExpected Data for this compound
¹H NMR (DMSO-d₆)δ 8.92 (s, 1H, NH₂), 8.35–7.45 (m, 3H, aromatic)
HRMS (ESI+)[M+H]+: 259.93 (calc. 259.95)
FT-IR3350 cm⁻¹ (N-H stretch), 1550 cm⁻¹ (C=C aromatic)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.